molecular formula C19H15N3O4S B2450734 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide CAS No. 326035-84-1

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B2450734
CAS No.: 326035-84-1
M. Wt: 381.41
InChI Key: RQFFZTPGVSDYSR-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthothiazole core and a nitrophenoxyacetamide moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenoxyacetamide Moiety: This step may involve nucleophilic substitution reactions where the naphthothiazole intermediate reacts with 2-nitrophenoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenoxyacetamide Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of a naphthothiazole core and a nitrophenoxyacetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-17(11-26-15-8-4-3-7-14(15)22(24)25)20-19-21-18-13-6-2-1-5-12(13)9-10-16(18)27-19/h1-8H,9-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFZTPGVSDYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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